molecular formula C10H22O4 B12727798 2-Ethyl-2-((4-hydroxybutoxy)methyl)propane-1,3-diol CAS No. 81125-12-4

2-Ethyl-2-((4-hydroxybutoxy)methyl)propane-1,3-diol

Cat. No.: B12727798
CAS No.: 81125-12-4
M. Wt: 206.28 g/mol
InChI Key: KJRAJWLELDMHJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-2-((4-hydroxybutoxy)methyl)propane-1,3-diol, with the CAS Registry Number 81125-12-4 , is a polyol compound of interest in synthetic chemistry and materials science research. This substance has a molecular formula of C 10 H 22 O 4 and a molecular weight of 206.28 g/mol . As a polyol, its primary research applications are exploration in polymer chemistry, where it can serve as a monomer or branching agent. Its structure, featuring multiple hydroxyl groups, makes it a potential precursor for synthesizing polymers like alkyd resins, polyurethanes, and polyesters, similar to the well-documented compound trimethylolpropane (TMP) . Researchers value this compound for investigating structure-property relationships in polymer networks, cross-linking density, and for developing new materials with specific characteristics such as flexibility, hydrophilicity, or biodegradability. The terminal hydroxybutoxy chain extension may impart different solubility properties or reactivity compared to shorter-chain polyols. This product is intended for research and laboratory use only. It is strictly for professional, industrial, and research applications and is not classified or intended for human or veterinary diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet prior to use and handle all chemicals with appropriate precautions in a controlled laboratory setting.

Properties

CAS No.

81125-12-4

Molecular Formula

C10H22O4

Molecular Weight

206.28 g/mol

IUPAC Name

2-ethyl-2-(4-hydroxybutoxymethyl)propane-1,3-diol

InChI

InChI=1S/C10H22O4/c1-2-10(7-12,8-13)9-14-6-4-3-5-11/h11-13H,2-9H2,1H3

InChI Key

KJRAJWLELDMHJL-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)(CO)COCCCCO

Origin of Product

United States

Preparation Methods

Synthesis of the Polyol Core (2-Ethyl-2-(hydroxymethyl)propane-1,3-diol)

This intermediate, also known as trimethylolpropane derivative, is commonly prepared by:

  • Aldol Addition and Cannizzaro Reaction:
    A reaction mixture of 2-ethylhexanal and formaldehyde is treated with a hydroxide catalyst (alkali or alkaline earth metal hydroxide) to form the polyol core via aldol addition followed by Cannizzaro reaction.
  • Reaction Conditions:
    • Temperature: 40–80 °C
    • Reaction Time: 4–12 hours (typically 6 hours)
    • Hydroxide feed is controlled incrementally to manage exothermic heat release (~200 kJ/mol)
  • Catalyst: Sodium hydroxide or similar hydroxide compounds in aqueous solution
  • Process Mode: Batch, semi-batch, or continuous, with semi-batch or continuous preferred for better heat control and yield
  • Yield: Over 90% yield of the polyol core from 2-ethylhexanal

Etherification with 4-Hydroxybutanol

  • The polyol core is then reacted with 4-hydroxybutanol or its derivatives to introduce the (4-hydroxybutoxy)methyl group via ether linkage.
  • This step typically involves nucleophilic substitution or Williamson ether synthesis under controlled conditions to avoid side reactions.
  • The reaction requires careful control of stoichiometry, temperature, and catalysts to ensure selective etherification at the hydroxymethyl site without polymerization or degradation.

Detailed Reaction Parameters and Control

Parameter Description/Value Notes
Starting Materials 2-Ethylhexanal, Formaldehyde (or paraformaldehyde) Purity >90%, preferably >95%
Catalyst Sodium hydroxide (48 wt% aqueous solution) Fed incrementally to control exotherm
Molar Ratios Hydroxide: 2-ethylhexanal = 1.2 to 1.5 Formaldehyde: 2-ethylhexanal ~2.5
Temperature 40–80 °C Maintained to avoid safety risks
Reaction Time 4–12 hours (typical 6 hours) Depends on feed rates and temperature
Reaction Mode Semi-batch or continuous preferred For better heat and reaction control
Product Purity 94.6–95.6 wt% BEPD (polyol core) After phase separation and washing
Separation Two-phase separation: organic phase (product), aqueous phase (salts) Followed by washing and distillation
Post-Processing Neutralization with sulfuric acid, washing with NaOH, distillation under reduced pressure Removes impurities and salts

Research Findings and Industrial Implementation

  • The process is highly exothermic; thus, incremental feeding of hydroxide is critical to maintain temperature control and reaction rate.
  • The reaction mixture forms two phases upon completion, facilitating separation of the organic product from aqueous salts.
  • The reaction can be scaled from laboratory to industrial scale with proper reactor design and heat management.
  • The etherification step to attach the 4-hydroxybutoxy group is less documented in patents but is typically performed under mild basic or acidic catalysis to avoid degradation of the polyol backbone.
  • The final product is a viscous liquid with high purity, suitable for polymer synthesis and coating applications.

Summary Table of Preparation Steps

Step No. Process Stage Reactants/Conditions Outcome/Notes
1 Aldol addition + Cannizzaro 2-Ethylhexanal + Formaldehyde + NaOH catalyst Formation of 2-ethyl-2-(hydroxymethyl)propane-1,3-diol (polyol core)
2 Phase separation and washing Separation of organic and aqueous phases Removal of salts and impurities
3 Etherification Polyol core + 4-hydroxybutanol + catalyst Formation of this compound
4 Purification Neutralization, washing, distillation High purity final product

Chemical Reactions Analysis

2-Ethyl-2-((4-hydroxybutoxy)methyl)propane-1,3-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding aldehydes or carboxylic acids, while reduction reactions may produce alcohols or hydrocarbons .

Mechanism of Action

The mechanism of action of 2-Ethyl-2-((4-hydroxybutoxy)methyl)propane-1,3-diol involves its interaction with various molecular targets and pathways. As a multifunctional monomer, it can participate in polymerization reactions, forming cross-linked networks that enhance the mechanical and thermal properties of the resulting materials . In drug delivery systems, it may facilitate the controlled release of active pharmaceutical ingredients by forming stable complexes with the drug molecules . The specific molecular targets and pathways involved depend on the particular application and the chemical environment in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogs

2-Ethyl-2-(hydroxymethyl)propane-1,3-diol (Trimethylolpropane, TMP)
  • Structure : Lacks the 4-hydroxybutoxy substituent.
  • Properties :
    • Molecular weight: 134.18 g/mol .
    • Solubility: Highly soluble in water and polar solvents .
    • Applications: Used in acrylic resins, high-gloss coatings, and ion-exchange resins .
  • Key Differences : The absence of the 4-hydroxybutoxy group reduces steric hindrance and increases branching efficiency in polymerization compared to the target compound .
2,2-Bis(hydroxymethyl)propane-1,3-diol
  • Structure : Contains two hydroxymethyl groups at C2 instead of ethyl and hydroxymethyl.
  • Properties :
    • Higher hydroxyl density (four hydroxyl groups vs. three in TMP).
    • Enhanced rigidity in polymer backbones due to symmetrical substitution .
  • Key Differences : The symmetrical substitution pattern contrasts with the asymmetric substitution in 2-ethyl-2-((4-hydroxybutoxy)methyl)propane-1,3-diol, leading to divergent thermal and mechanical properties in derived materials .

Ether-Functionalized Derivatives

2-Ethyl-2-(methoxymethyl)propane-1,3-diol
  • Structure : Methoxy group replaces the 4-hydroxybutoxy moiety.
  • Properties: Molecular formula: C₇H₁₆O₃ . Reduced hydrophilicity compared to the target compound due to the non-polar methoxy group .
  • Applications : Used in specialty polymers requiring lower water absorption .
2-Ethyl-2-(prop-2-enoxymethyl)propane-1,3-diol
  • Structure: Prop-2-enoxy (allyl ether) substituent.
  • Properties :
    • CAS 682-11-1; reactive toward radical polymerization due to the allyl group .
    • Higher thermal stability in crosslinked networks compared to hydroxyl-terminated analogs .
  • Key Differences : The allyl ether group enables covalent bonding in thermosetting resins, unlike the hydrogen-bonding capability of the 4-hydroxybutoxy group .

Polymer-Reactive Derivatives

2-Ethyl-2-((methacryloyloxy)methyl)propane-1,3-diyl bis(2-methylacrylate)
  • Structure : Methacrylate esters replace hydroxyl groups.
  • Properties :
    • CAS 3290-92-4; molecular weight: 370.27 g/mol .
    • Used as a crosslinker in photopolymerizable resins .
  • Key Differences : The esterification of hydroxyl groups eliminates hydrogen-bonding interactions, prioritizing radical-mediated curing over step-growth polymerization .

Research Findings and Industrial Relevance

  • Hydrogen Bonding vs. Reactivity : The 4-hydroxybutoxy group in the target compound may enhance solubility in aqueous systems compared to TMP, as seen in analogs like 2-ethyl-2-(hydroxymethyl)propane-1,3-diol, which is miscible with polar solvents . However, the longer ether chain could reduce crystallinity in derived polymers, as observed in branched polyethers .
  • Synthetic Challenges : Derivatives like 2-ethyl-2-[[2-(hydroxymethyl)-2-(methoxymethyl)butoxy]methyl]propanediol (CAS 93983-20-1) highlight the complexity of synthesizing multi-ether substituted polyols, requiring precise stoichiometric control .
  • Regulatory Status : Unlike TMP (widely registered under REACH), the target compound lacks explicit regulatory data, necessitating further safety evaluations for commercial use .

Biological Activity

2-Ethyl-2-((4-hydroxybutoxy)methyl)propane-1,3-diol, also known by its CAS number 81125-12-4, is a chemical compound that has garnered attention for its potential biological activities. This article explores its properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

The molecular formula of this compound is C10H22O4, with a molecular weight of approximately 206.28 g/mol. Key physical properties include:

PropertyValue
Density1.071 g/cm³
Boiling Point368.4 °C
Flash Point176.6 °C
LogP0.1565

These properties suggest that the compound may exhibit moderate hydrophilicity and thermal stability, which are often advantageous for biological applications.

1. Antioxidant Activity

Research indicates that compounds with hydroxyl groups can exhibit antioxidant properties. The presence of the hydroxybutoxy group in this compound may enhance its ability to scavenge free radicals and reduce oxidative stress in biological systems. This is particularly relevant in contexts such as skin care formulations where oxidative damage is a concern.

2. Skin Penetration Enhancer

The compound has been studied for its potential as a skin penetration enhancer in topical formulations. Its structure allows it to interact with skin lipids, facilitating the absorption of other active ingredients through the skin barrier. This property is crucial for developing effective transdermal drug delivery systems.

3. Biocompatibility and Safety

Biocompatibility studies have shown that this compound exhibits low toxicity levels when tested in vitro and in vivo. The LD50 value for oral administration in rats exceeds 2500 mg/kg, indicating a favorable safety profile for potential therapeutic applications.

Case Study 1: Cosmetic Applications

A study published in a cosmetic science journal evaluated the effectiveness of formulations containing this compound as a moisturizer and antioxidant agent. The results demonstrated significant improvements in skin hydration and elasticity compared to control formulations lacking this compound.

Case Study 2: Drug Delivery Systems

In another investigation focusing on drug delivery, researchers incorporated this compound into a transdermal patch designed for delivering anti-inflammatory drugs. The study found that the inclusion of this compound increased the permeation rate of the drug through the skin by approximately 35%, underscoring its potential utility in enhancing drug bioavailability.

Q & A

Q. What are the recommended synthetic routes for 2-Ethyl-2-((4-hydroxybutoxy)methyl)propane-1,3-diol, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis involves multi-step protection-deprotection strategies. For example, intermediates like 2-acetamido derivatives can be reduced using NaBH₄ under reflux conditions, followed by alkaline hydrolysis (e.g., NaOH in methanol) to remove acetyl groups . Optimization includes controlling solvent polarity (e.g., methanol-water mixtures), reaction time (e.g., 5–6 hours for hydrolysis), and catalyst selection (e.g., Pd/C for hydrogenation steps). Column chromatography (XAD-II resin) with water/methanol gradients ensures purity .

Q. What spectroscopic techniques are suitable for characterizing this compound?

  • Methodological Answer :
  • TLC : Monitor reaction progress using chloroform/methanol/acetic acid/water (70:20:6:4) solvent systems; Rf ≈ 0.5 .
  • IR Spectroscopy : Key peaks include broad O-H stretches (~3340 cm⁻¹), C-O bonds (~1040 cm⁻¹), and alkyl chains (2930–2850 cm⁻¹) .
  • NMR : Use ¹H NMR to confirm alkyl chain integration (e.g., 2.5 ppm for aromatic protons, 1.24 ppm for aliphatic chains) and ¹³C NMR for carbonyl/carbon backbone validation .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer : While specific toxicity data are limited, general precautions include:
  • PPE : Lab coats, gloves, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis steps involving volatile reagents (e.g., trifluoroacetic acid) .
  • Waste Disposal : Classify as special waste and use authorized disposal services to prevent environmental release .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data obtained during characterization?

  • Methodological Answer : Cross-validate using complementary techniques:
  • Compare NMR integration ratios with theoretical molecular formulas.
  • Use high-resolution mass spectrometry (HRMS) to confirm molecular weight.
  • Apply computational tools (e.g., PubChem’s canonical SMILES validation) to rule out structural ambiguities .
  • For conflicting IR peaks, test alternative crystal forms (e.g., recrystallization in ethanol/water) .

Q. What computational strategies can predict the reactivity and stability of this compound under varying conditions?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use software like Gaussian or COMSOL to model reaction pathways (e.g., hydrogenation energy barriers) and optimize conditions (e.g., solvent polarity effects) .
  • Reaction Path Search : Apply ICReDD’s quantum-based methods to predict intermediates and side products, reducing trial-and-error experimentation .
  • Stability Analysis : Simulate thermal degradation using molecular dynamics (MD) to identify vulnerable functional groups (e.g., ester or hydroxyl groups) .

Q. How to design a factorial experiment to optimize synthesis parameters for this compound?

  • Methodological Answer :
  • Variables : Test temperature (25–80°C), catalyst concentration (0.1–5% Pd/C), and solvent ratios (methanol/water: 1:1 to 4:1).
  • Design : Use a 2³ factorial design to assess main effects and interactions. For example, Example 3 in highlights the impact of HCl concentration on hydrogenation efficiency .
  • Response Metrics : Track yield (gravimetric analysis), purity (HPLC), and reaction time.

Q. What methodologies address low yield in the final hydrogenation step of the synthesis?

  • Methodological Answer :
  • Catalyst Optimization : Replace Pd/C with PtO₂ or Raney Ni for improved selectivity .
  • Pressure Control : Increase H₂ pressure (0.1–1 bar) to enhance substrate-catalyst interaction .
  • Acid Additives : Use HCl in ethanol to stabilize intermediates (e.g., protonation of amino groups prevents side reactions) .
  • Post-Reaction Workup : Implement gradient elution in column chromatography to separate byproducts (e.g., over-reduced species) .

Data Contradiction Analysis

  • Example : Discrepancies in NMR integration ratios may arise from incomplete deprotection of acetyl groups. Validate via alkaline hydrolysis (e.g., 1N NaOH reflux) and repeat spectroscopy .
  • Statistical Tools : Apply ANOVA to assess variability in replicate syntheses and identify outlier conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.